

Application Notes and Protocols for In-Vitro Efficacy Assessment of Sofpironium Bromide

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Compound of Interest

Compound Name: Sofpironium bromide

Cat. No.: B8534756

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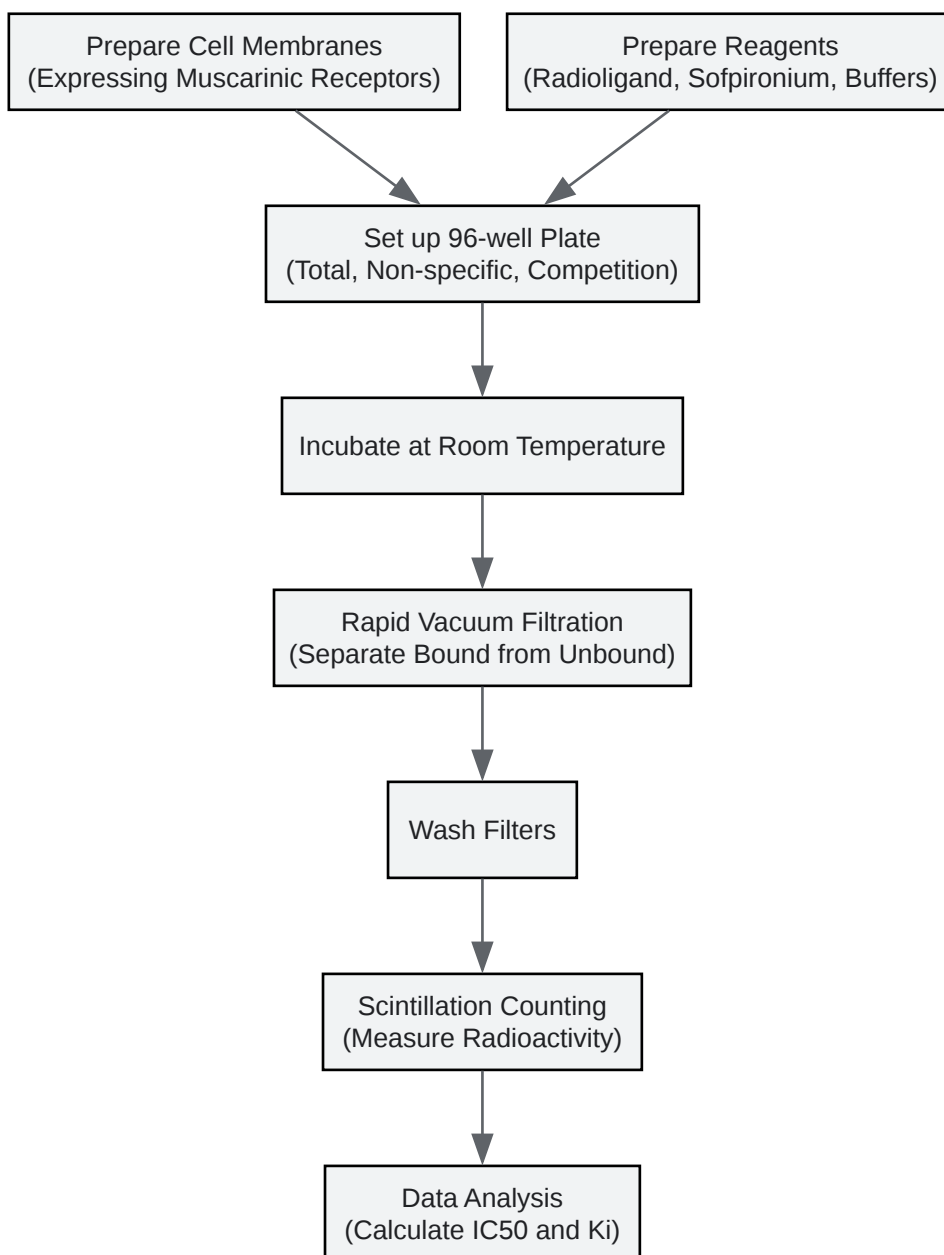
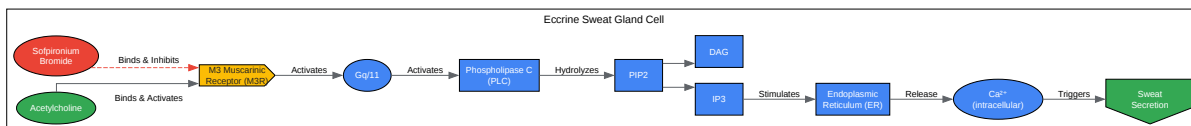
For Researchers, Scientists, and Drug Development Professionals

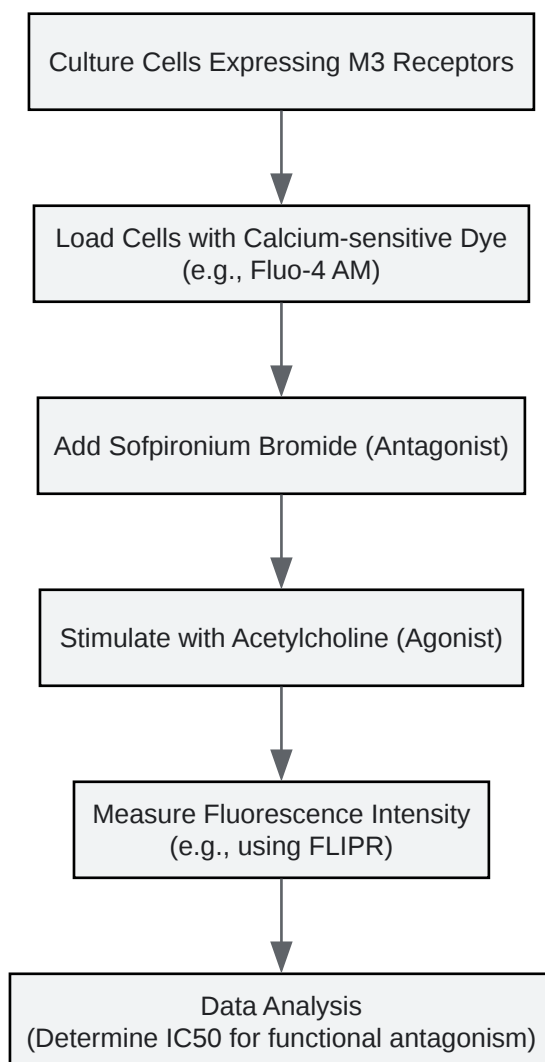
Introduction

Sofpironium bromide is a topical anticholinergic agent designed for the treatment of primary axillary hyperhidrosis. Its mechanism of action involves the competitive inhibition of muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype, which is predominantly found in eccrine sweat glands.[1][2][3][4] By blocking the binding of acetylcholine to these receptors, **sofpironium bromide** effectively reduces sweat production.[2][5] This document provides detailed protocols for key in-vitro assays to determine the efficacy of **sofpironium bromide**, enabling researchers to assess its receptor binding affinity and functional antagonism.

Signaling Pathway of Muscarinic M3 Receptor

The M3 muscarinic receptor, the primary target of **sofpironium bromide** in sweat glands, is a G-protein coupled receptor (GPCR) that couples to Gq/11 proteins.[1] Activation of this pathway by acetylcholine leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key step in the signaling cascade that leads to sweat secretion. **Sofpironium bromide** acts as an antagonist, blocking this cascade at the receptor level.





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